2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with N-mesitylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Its anticancer properties are being explored for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Properties
CAS No. |
577789-78-7 |
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Molecular Formula |
C19H22N6OS |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H22N6OS/c1-5-25-18(15-10-20-6-7-21-15)23-24-19(25)27-11-16(26)22-17-13(3)8-12(2)9-14(17)4/h6-10H,5,11H2,1-4H3,(H,22,26) |
InChI Key |
QUGRRGNBXDACPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=NC=CN=C3 |
Origin of Product |
United States |
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